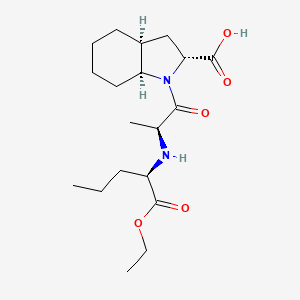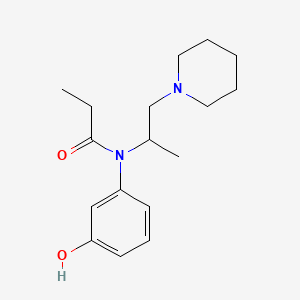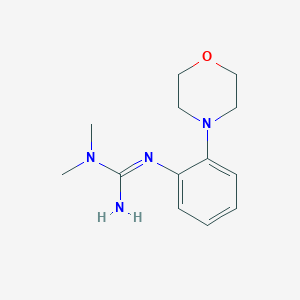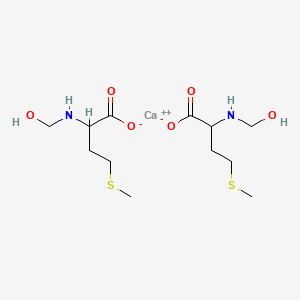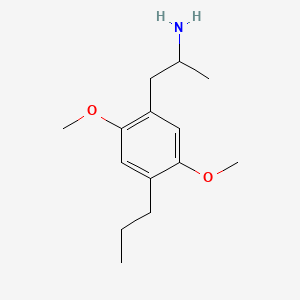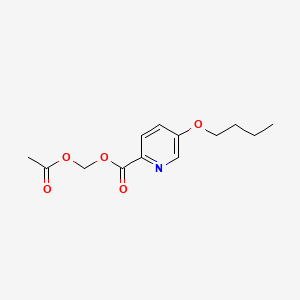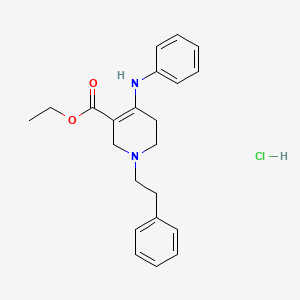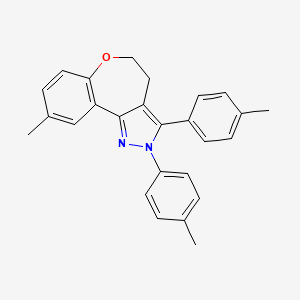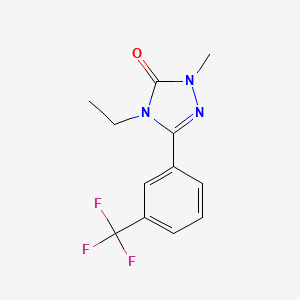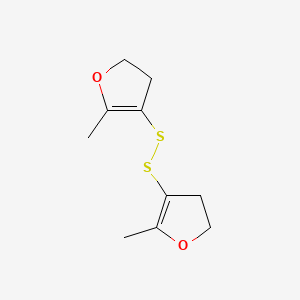
Bis(2-methyl-4,5-dihydro-3-furyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methyl-4,5-dihydro-3-furyl) disulfide: is an organic compound with the molecular formula C10H14O2S2 . It is a member of the class of furans and is characterized by the presence of two 2-methyl-4,5-dihydro-3-furyl groups connected by a disulfide bond. This compound is known for its role as a flavoring agent, particularly in meat products, where it contributes to the meat-like aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide typically involves the reaction of 2-methyl-4,5-dihydro-3-furyl thiol with an oxidizing agent. One common method is the oxidation of 2-methyl-4,5-dihydro-3-furyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2C5H8OS→C10H14O2S2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: Various substituted furans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its interaction with biological molecules such as proteins and enzymes. It is known to interact with oral mucin, influencing flavor perception in food products .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its antimicrobial and antioxidant activities.
Industry: In the food industry, this compound is used as a flavoring agent to enhance the aroma and taste of meat products .
Wirkmechanismus
The mechanism of action of bis(2-methyl-4,5-dihydro-3-furyl) disulfide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the structure and function of proteins and enzymes, thereby affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-methyl-3-furyl) disulfide
- 3,3’-Dithiobis(2-methylfuran)
- 4,4’-Dithiobis(5-methyl-2,3-dihydrofuran)
Comparison: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to bis(2-methyl-3-furyl) disulfide, it has a different arrangement of the furan rings, leading to variations in reactivity and interaction with biological molecules .
Eigenschaften
CAS-Nummer |
85196-66-3 |
|---|---|
Molekularformel |
C10H14O2S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
5-methyl-4-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C10H14O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H2,1-2H3 |
InChI-Schlüssel |
KMPMFKJGGUSVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCO1)SSC2=C(OCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



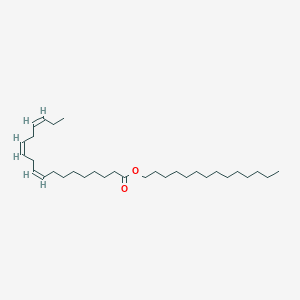

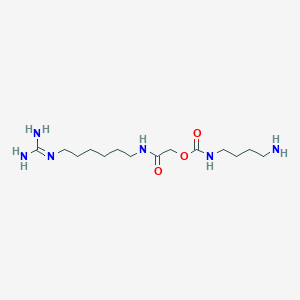
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
